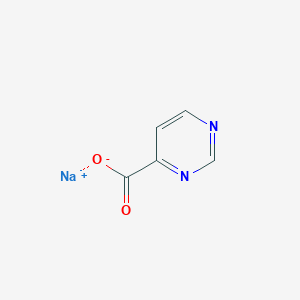

Sodium pyrimidine-4-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOSKBKUAXVZIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647507 | |

| Record name | Sodium pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-18-5 | |

| Record name | Sodium pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Sodium Pyrimidine-4-carboxylate

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Consequently, functionalized pyrimidines are of paramount importance in the fields of medicinal chemistry and drug development. Pyrimidine-4-carboxylic acid and its corresponding sodium salt, sodium pyrimidine-4-carboxylate, are highly versatile synthetic intermediates.[2][3] These compounds serve as critical building blocks in the synthesis of a wide array of pharmaceuticals, notably in the development of novel antiviral and anticancer agents.[4][5] Beyond pharmaceuticals, their utility extends to agricultural science as key components in the formulation of modern herbicides and fungicides.[4][6]

The strategic placement of the carboxylic acid group at the 4-position of the pyrimidine ring provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures. Given its significance, a thorough understanding of its synthesis and a robust protocol for its characterization are essential for researchers and drug development professionals. This guide provides a detailed, field-proven methodology for the synthesis of this compound, beginning with its precursor acid, and outlines a comprehensive analytical workflow for its structural verification and purity assessment.

Section 1: Physicochemical and Structural Properties

A clear understanding of the fundamental properties of both the parent acid and its sodium salt is crucial for handling, reaction planning, and analysis. The key data are summarized below.

| Property | Pyrimidine-4-carboxylic Acid | This compound |

| CAS Number | 31462-59-6[7] | 819850-18-5[8] |

| Molecular Formula | C₅H₄N₂O₂[7] | C₅H₃N₂O₂·Na[8] |

| Molecular Weight | 124.10 g/mol [7] | 146.1 g/mol [8] |

| Appearance | Crystalline solid[9] | Crystalline solid[8] |

| Melting Point | 210-215 °C[10] | Not specified |

| Solubility (Acid) | DMSO: 20 mg/mL, DMF: 5 mg/mL[9] | Soluble in water |

| SMILES | O=C(O)c1ccncn1[10] | O=C([O-])c1ccncn1.[Na+][8] |

| InChI Key | YPOXGDJGKBXRFP-UHFFFAOYSA-N[7] | VHOSKBKUAXVZIG-UHFFFAOYSA-M[8] |

Section 2: Synthesis of this compound

The synthesis is approached as a two-step process: first, the preparation of the pyrimidine-4-carboxylic acid precursor, followed by its conversion to the target sodium salt. This ensures a high-purity final product.

Step 1: Synthesis of Pyrimidine-4-carboxylic Acid via Oxidation

Principle: The most direct and common laboratory-scale synthesis of pyrimidine-4-carboxylic acid involves the oxidation of a readily available precursor, 4-methylpyrimidine.[11] Strong oxidizing agents, such as potassium permanganate (KMnO₄), are effective for converting the methyl group to a carboxylic acid. The reaction is typically performed in an aqueous medium, and the product is isolated by acidification, which leverages its low solubility in acidic conditions.

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrimidine (e.g., 5.0 g) in 200 mL of deionized water.

-

Oxidation: Gently heat the solution to 70-80°C. While maintaining this temperature, slowly add potassium permanganate (KMnO₄) in small portions over 2-3 hours until a faint purple color persists, indicating a slight excess of the oxidant.

-

Quenching: After the addition is complete, continue stirring at 80°C for an additional hour to ensure the reaction goes to completion. Cool the mixture to room temperature.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Acidification & Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. A white precipitate of pyrimidine-4-carboxylic acid will form.

-

Purification: Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and then with a small amount of cold ethanol.

-

Drying: Dry the purified pyrimidine-4-carboxylic acid in a vacuum oven at 60-70°C to a constant weight.

Causality and Field Insights:

-

Portion-wise Addition of KMnO₄: This is critical to control the exothermicity of the oxidation reaction and prevent runaway side reactions.

-

Filtration of MnO₂: The manganese dioxide byproduct is a fine, dark brown solid that must be completely removed to avoid contamination of the final product. Using celite provides a robust filter bed that prevents the fine particles from passing through.

-

Acidification for Precipitation: Pyrimidine-4-carboxylic acid is soluble in neutral or basic aqueous solutions as its carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and significantly decreasing its water solubility, which is the principle behind its isolation.

Step 2: Conversion to this compound

Principle: This is a simple acid-base neutralization reaction. Pyrimidine-4-carboxylic acid is treated with one molar equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to form the sodium salt. The choice of base is often a matter of convenience; NaOH is strong and ensures complete reaction, while NaHCO₃ is milder.

Experimental Protocol:

-

Dissolution: Suspend the purified pyrimidine-4-carboxylic acid (e.g., 1.0 g) in 20 mL of ethanol in a 50 mL flask.

-

Neutralization: Prepare a stoichiometric solution of sodium hydroxide in water (1.0 equivalent). Add this solution dropwise to the stirred suspension of the acid at room temperature. The solid will gradually dissolve as the salt is formed.

-

Isolation: Once a clear solution is obtained, remove the solvent (ethanol/water) under reduced pressure using a rotary evaporator.

-

Drying: The resulting white solid is the target compound, this compound. Dry it thoroughly under high vacuum to remove any residual solvent.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from the starting material to the final sodium salt product.

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a typical starting point. The product should appear as a single major peak, and purity is often determined to be >98% for use in further applications.[12]

-

Melting Point: For the precursor acid, a sharp melting point within the expected range (210-215 °C) is a strong indicator of high purity.[10] Any significant depression or broadening of the range suggests the presence of impurities.

Structural Elucidation

The following table summarizes the expected spectroscopic data for pyrimidine-4-carboxylic acid. The conversion to the sodium salt will induce predictable changes, which are also noted.

| Technique | Expected Data for Pyrimidine-4-carboxylic Acid | Changes for Sodium Salt |

| ¹H NMR | ~12.0-13.0 ppm (s, 1H, -COOH), ~9.4 ppm (s, 1H, H2), ~9.2 ppm (d, 1H, H6), ~8.0 ppm (d, 1H, H5) | The acidic proton at ~12-13 ppm disappears. Slight upfield shifts of ring protons may occur. |

| ¹³C NMR | ~165-170 ppm (C=O), ~160 ppm (C2), ~158 ppm (C6), ~155 ppm (C4), ~125 ppm (C5) | The carboxyl carbon may shift slightly. |

| FT-IR (cm⁻¹) | 3300-2500 (very broad, O-H stretch), ~1710 (strong, C=O stretch), ~1600-1450 (C=C, C=N stretches)[13] | The broad O-H band disappears. The C=O band is replaced by two carboxylate (COO⁻) bands: an asymmetric stretch (~1610-1550) and a symmetric stretch (~1420-1300). |

| Mass Spec. | ESI(-): [M-H]⁻ at m/z 123.02. ESI(+): [M+H]⁺ at m/z 125.04. | ESI(-): Anion observed at m/z 123.02. ESI(+): [M+Na]⁺ at m/z 147.01. |

Expert Interpretation:

-

¹H NMR: The spectrum of the pyrimidine ring is distinctive. The proton at the 2-position is typically the most downfield of the ring protons due to the influence of both adjacent nitrogen atoms. The carboxylic acid proton signal is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[13]

-

FT-IR: The most telling transformation upon conversion to the sodium salt is the disappearance of the extremely broad O-H absorption and the shift of the carbonyl peak. The appearance of the strong, sharp carboxylate anion stretches is definitive confirmation of salt formation.[13]

-

Mass Spectrometry: Electrospray Ionization (ESI) is ideal for this analysis. In negative ion mode, both the acid and its salt will show the same peak for the deprotonated carboxylate anion. In positive ion mode, the acid will show the protonated molecule, while the salt will readily show the anion adduct with a sodium ion.

Section 4: Safety Information

Pyrimidine-4-carboxylic acid is classified as an eye irritant.[7][10] Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a valuable and versatile intermediate in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. The synthetic pathway detailed in this guide, proceeding through the oxidation of 4-methylpyrimidine followed by a straightforward neutralization, represents a reliable and scalable method for producing high-purity material. The comprehensive characterization workflow, leveraging NMR, FT-IR, and MS, provides a robust system for validating the structure and ensuring the quality required for demanding applications in drug discovery and development.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.

- ChemicalBook. (n.d.). 4-Pyrimidinecarboxylic acid synthesis.

- Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.

- UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.

- PubChem. (n.d.). 4-Pyrimidinecarboxylic acid.

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid.

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (sodium salt).

- Sigma-Aldrich. (n.d.). 4-Pyrimidinecarboxylic acid.

- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). Pyrimidine-4-Carboxylic Acid.

- Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.

- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- J&K Scientific. (n.d.). Pyrimidine-4-carboxylic acid.

- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 4-Pyrimidinecarboxylic acid 31462-59-6 [sigmaaldrich.com]

- 11. 4-Pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Sodium Pyrimidine-4-carboxylate (CAS: 819850-18-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Sodium Pyrimidine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis, and pivotal role in the development of novel therapeutics, offering field-proven insights beyond a standard technical datasheet.

Introduction: The Significance of the Pyrimidine-4-Carboxylate Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1][2] The introduction of a carboxylate group at the 4-position creates a versatile handle for synthetic transformations, making pyrimidine-4-carboxylic acid and its salts, such as this compound, highly valuable starting materials.[1][3] This compound serves as a critical intermediate in the synthesis of a wide array of pharmaceutical agents, particularly in the fields of oncology and virology.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. While specific experimental data for the sodium salt is not extensively published, we can infer some properties from its structure and available data on the parent carboxylic acid.

Table 1: Chemical and Physical Properties of this compound and its Parent Acid

| Property | This compound (CAS: 819850-18-5) | Pyrimidine-4-carboxylic acid (CAS: 31462-59-6) |

| Molecular Formula | C₅H₃N₂NaO₂[4][5] | C₅H₄N₂O₂[6] |

| Molecular Weight | 146.07 g/mol [4][7] | 124.10 g/mol [6] |

| IUPAC Name | This compound | Pyrimidine-4-carboxylic acid[8] |

| Appearance | Crystalline solid[4] | White to off-white powder[1] |

| Melting Point | Not reported | ~210-215 °C |

| Solubility | Expected to be soluble in water | DMF: 5 mg/ml; DMSO: 20 mg/ml; Ethanol: 0.25 mg/ml; PBS (pH 7.2): 1 mg/ml[6] |

| UV (λmax) | 253 nm[4] | 205, 256 nm[6] |

Note: The solubility of the sodium salt in aqueous media is expected to be significantly higher than that of the free acid due to its ionic nature.

Synthesis and Handling

The synthesis of this compound is typically a straightforward acid-base reaction from its parent carboxylic acid.

General Synthesis Protocol

The preparation of sodium carboxylates from their corresponding carboxylic acids is a well-established chemical transformation.[9] A general protocol would involve the reaction of pyrimidine-4-carboxylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Solvent Selection: Ethanol is a common choice as it can dissolve the carboxylic acid to some extent and is easily removed. For larger scale reactions, water could also be used, followed by lyophilization.

-

Base Selection: Sodium hydroxide is a strong base that ensures complete and rapid neutralization. Sodium bicarbonate is a milder base that can also be used and has the advantage of producing CO₂, which can be easily removed.

-

Purification: Washing with a non-polar solvent like diethyl ether helps to remove any unreacted carboxylic acid and other organic impurities.

Handling and Storage

This compound should be stored in a cool, dry place, away from moisture. As with most fine chemicals, it is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylate group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carboxylate carbon is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. The key diagnostic peaks will be the symmetric and asymmetric stretching vibrations of the carboxylate group, which are typically observed in the regions of 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively.[10]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The pyrimidine-4-carboxylic acid scaffold is a key component in a variety of therapeutic agents.

Role as a Key Synthetic Intermediate

Pyrimidine-4-carboxylic acid serves as a crucial starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, including:

-

Anticancer Agents: The pyrimidine core is a common feature in many kinase inhibitors and other anticancer drugs.[1][2]

-

Antiviral Compounds: Pyrimidine derivatives have shown significant activity against a variety of viruses.[1][3]

-

Agrochemicals: This scaffold is also utilized in the development of herbicides and fungicides.[1][3]

Illustrative Synthetic Pathway

Caption: A generalized synthetic scheme illustrating the utility of this compound.

Case Study: Pyrimidine-4-carboxylic Acid in the Development of RBP4 Antagonists

A notable example of the application of the pyrimidine-4-carboxylic acid scaffold is in the development of Retinol-Binding Protein 4 (RBP4) antagonists for the potential treatment of Stargardt disease.[11] In this context, a pyrimidine-4-carboxylic acid derivative was designed as an isostere of an amide in a parent compound. This strategic replacement resulted in a more than five-fold improvement in in-vitro binding affinity.[11] This case highlights the power of using the pyrimidine-4-carboxylic acid moiety to fine-tune the pharmacological properties of a lead compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of the pyrimidine and carboxylate functionalities provide a robust platform for the creation of diverse molecular architectures. As research into novel therapeutics continues, the demand for such key intermediates is likely to grow, further cementing the importance of this compound in the drug discovery and development landscape.

References

- Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion b

- Pyrimidine-4-carboxylic acid | 31462-59-6. J&K Scientific.

- Pyrimidine-4-carboxylic acid. Chem-Impex.

- Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. (2021).

- 2-Methyl-6-oxo-1H-pyrimidine-4-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Pyrimidine-4-Carboxylic Acid (sodium salt) (CAS 819850-18-5). Cayman Chemical.

- 31462-59-6|Pyrimidine-4-carboxylic acid|BLD Pharm. BLD Pharm.

- The 1 H NMR spectrum of 4b , which shows the long range W -coupling.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.

- ESI for - The Royal Society of Chemistry.

- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. the NIST WebBook.

- 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid(1029144-15-7) 1 H NMR. ChemicalBook.

- Pyrimidines in Drug Discovery. PharmaBlock.

- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.

- Product Class 3: Carboxylic Acid Salts.

- Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.

- Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Cayman Chemical.

- Pyrimidine-4-carboxylic acid sodium | Biochemical Assay Reagent. MedChemExpress.

- Pyrimidine-4-carboxylic acid. PMC - NIH.

- Pyrimidine-4-Carboxylic Acid (sodium salt) | CAS 819850-18-5. SCBT.

- Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)

- IR Infrared Absorption Bands of Carboxyl

- Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025).

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.

- FT-IR data of pyrimidine derivatives compounds.

- PYRIMIDINE-4-CARBOXYLIC ACID, SODIUM SALT | 819850-18-5. ChemicalBook.

- 13 C NMR spectra of synthesized model compound 4f.

- 819850-18-5|Sodium pyrimidine-4-carboxyl

- CAS#:1421271-01-3 | Sodium(S)

- Pyrimidine-4-carboxylic acid sodium. Immunomart.

- 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.

- Pyrimidine-4-carboxylic acid, Sodium salt. Bridge Organics.

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.

- (PDF) Pyrimidine-4-carboxylic acid.

- 4-Pyrimidinecarboxylic acid 31462-59-6. Sigma-Aldrich.

- Pyrimidine-4-Carboxylic Acid | CAS 31462-59-6 | SCBT. Santa Cruz Biotechnology.

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. bridgeorganics.com [bridgeorganics.com]

- 8. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to Sodium Pyrimidine-4-carboxylate: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of sodium pyrimidine-4-carboxylate, a key synthetic intermediate in pharmaceutical and medicinal chemistry. The document delves into the nuanced details of its molecular structure, outlines robust protocols for its synthesis and characterization, and explores its application as a precursor in the development of bioactive molecules. Designed for researchers, scientists, and drug development professionals, this guide synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective use in a laboratory setting.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in drug design, leading to a wide array of therapeutics with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1]

This compound serves as a versatile and highly valuable building block in this field.[2][3][4][5] Its structure combines the biologically significant pyrimidine heterocycle with a reactive carboxylate group, providing a chemical handle for extensive synthetic modifications. Understanding the precise molecular architecture, reliable synthesis routes, and functional reactivity of this compound is paramount for its strategic deployment in the synthesis of novel pharmaceutical agents. This guide aims to provide that critical, in-depth understanding.

Molecular Structure and Physicochemical Properties

The chemical identity and behavior of this compound are dictated by its unique molecular architecture, which consists of an aromatic pyrimidine ring functionalized with a sodium carboxylate group at the C4 position.

Structural Analysis

The molecule's structure features a planar, electron-deficient pyrimidine ring. The presence of two nitrogen atoms at positions 1 and 3 significantly influences the ring's electronic distribution and reactivity. The carboxylate group ([COO]⁻) is deprotonated, bearing a negative charge that is delocalized between the two oxygen atoms and balanced by a sodium cation (Na⁺). This ionic character distinguishes its properties, particularly solubility, from its parent, pyrimidine-4-carboxylic acid.

Crystallographic studies of the parent pyrimidine-4-carboxylic acid reveal a monoclinic structure where molecules are organized into sheets. These sheets are held together by O—H⋯N hydrogen bonds, a feature that is replaced by ionic interactions in the sodium salt form.

Caption: Fig. 1: Molecular Structure of this compound

Physicochemical Data

Key properties of this compound are summarized below. The high polarity imparted by the sodium carboxylate group generally results in significantly higher aqueous solubility compared to its parent carboxylic acid, a crucial factor for its use in certain reaction conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₃N₂O₂ • Na | [1] |

| Molecular Weight | 146.1 g/mol | [1] |

| CAS Number | 819850-18-5 | [1] |

| Appearance | Crystalline solid | [1] |

| UV Absorption (λmax) | 253 nm | [1] |

| SMILES | O=C([O-])C1=CC=NC=N1.[Na+] | [1] |

| InChI Key | VHOSKBKUAXVZIG-UHFFFAOYSA-M | [1] |

| Solubility (Parent Acid) | DMSO: 20 mg/mL, DMF: 5 mg/mL | [5] |

Synthesis and Characterization

The preparation of this compound is typically achieved through a two-stage process: the synthesis of the parent pyrimidine-4-carboxylic acid, followed by its conversion to the sodium salt. This approach ensures high purity and yield.

Caption: Fig. 2: Two-Stage Synthesis Workflow

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-4-carboxylic Acid via Oxidation

This protocol describes the oxidation of 4-methylpyrimidine. The choice of oxidizing agent (e.g., KMnO₄ or SeO₂) is critical; KMnO₄ is a strong, cost-effective oxidant, while SeO₂ can offer milder conditions.

-

Materials : 4-methylpyrimidine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water.

-

Step-by-Step Methodology :

-

Dissolve 4-methylpyrimidine in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature below a designated threshold to control the exothermic reaction.

-

Stir the mixture vigorously until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct. Wash the solid residue with hot water to recover any adsorbed product.

-

Combine the filtrates and cool the solution in an ice bath.

-

Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of pyrimidine-4-carboxylic acid.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

-

Protocol 2: Synthesis of this compound

This protocol involves a standard acid-base neutralization. The key is the stoichiometric addition of a sodium base to ensure complete conversion without introducing excess base, which could complicate purification.

-

Materials : Pyrimidine-4-carboxylic acid, sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), ethanol, water.

-

Step-by-Step Methodology :

-

Suspend pyrimidine-4-carboxylic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Prepare a stoichiometric solution of sodium hydroxide (1.0 equivalent) in water.

-

Add the NaOH solution dropwise to the stirred suspension of the acid at room temperature. The solid will gradually dissolve as the sodium salt is formed.

-

Monitor the pH of the solution to ensure it reaches neutrality (pH ~7). Avoid making the solution basic.

-

Once the reaction is complete (clear solution, neutral pH), remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the this compound. It can be further purified by recrystallization or washed with a non-polar solvent like diethyl ether to remove any non-ionic impurities and then dried under high vacuum.

-

Spectroscopic Characterization

Characterization is essential to confirm the identity and purity of the final product. The transition from the carboxylic acid to the sodium salt is clearly observable via IR and ¹H NMR spectroscopy.

| Technique | Parent Acid (Expected Signals) | Sodium Salt (Expected Signals) | Rationale for Change |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹) | Absence of O-H stretch, Asymmetric COO⁻ stretch (1510-1650 cm⁻¹), Symmetric COO⁻ stretch (1280-1400 cm⁻¹) | Deprotonation of the carboxylic acid removes the O-H group and forms a resonance-stabilized carboxylate with two distinct C-O stretching modes. |

| ¹H NMR Spectroscopy | Pyrimidine protons (δ 8.5-9.5 ppm), COOH proton (δ ~12 ppm, broad singlet) | Pyrimidine protons (δ 8.5-9.5 ppm), Absence of COOH proton | The acidic proton is removed upon salt formation, causing its characteristic downfield signal to disappear completely. |

| ¹³C NMR Spectroscopy | Pyrimidine carbons, Carboxyl carbon (~165-175 ppm) | Pyrimidine carbons, Carboxylate carbon (~170-185 ppm) | The chemical environment of the carboxylate carbon changes slightly upon deprotonation, potentially causing a minor shift in its resonance. |

Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a nucleophilic building block or as a precursor to other functionalized pyrimidines. The carboxylate can be converted into esters, amides, or reduced to an alcohol, opening pathways to a vast array of more complex molecules.

Case Study: Synthesis of a Bioactive Precursor

A pertinent example of its application is the synthesis of (pyrimidin-4-yl)methanol. This compound is a key intermediate for preparing more complex molecules, such as inhibitors of the anti-apoptotic protein Mcl-1, which are investigated as potential anticancer agents. The synthesis involves the reduction of the carboxylic acid functionality.

Caption: Fig. 3: Reduction to (Pyrimidin-4-yl)methanol

Protocol 3: Reduction of Pyrimidine-4-carboxylic Acid

This protocol details the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[2] Causality : LiAlH₄ is chosen for its high reactivity, which is necessary to reduce a relatively stable carboxylate or carboxylic acid. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

Materials : Pyrimidine-4-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium hydroxide solution (15%), water.

-

Step-by-Step Methodology :

-

In a flame-dried, multi-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve pyrimidine-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension. (Safety Note: This is an exothermic reaction that generates hydrogen gas) .

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

-

Carefully quench the reaction by cooling the flask to 0 °C and adding, sequentially and dropwise: water, followed by a 15% aqueous NaOH solution, and finally more water. This procedure (Fieser workup) is designed to safely neutralize excess LiAlH₄ and produce a granular, filterable solid.

-

Stir the resulting mixture until a white precipitate forms. Filter off the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude (pyrimidin-4-yl)methanol.

-

Purify the crude product via column chromatography on silica gel to obtain the final product.

-

Conclusion

This compound is a foundational building block for advanced pharmaceutical synthesis. Its straightforward preparation, coupled with the versatile reactivity of its carboxylate group, makes it an indispensable tool for medicinal chemists. The protocols and data presented in this guide provide the necessary technical foundation for researchers to confidently handle, synthesize, and strategically apply this compound in the pursuit of novel therapeutic agents. The continued exploration of derivatives stemming from this scaffold promises to yield new and effective treatments for a range of human diseases.

References

-

National Center for Biotechnology Information. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrimidine-4-Carboxylic Acid

This guide provides an in-depth technical exploration of the crystal structure of pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a fundamental scaffold in numerous bioactive molecules, a thorough understanding of its solid-state architecture is paramount for researchers, scientists, and drug development professionals.[1][2][3] This document moves beyond a mere recitation of data, offering insights into the experimental causality, the validation of results, and the profound implications of its structural characteristics for rational drug design.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to elucidating a crystal structure begins with the synthesis of the target compound and, critically, the growth of single crystals of sufficient quality for diffraction analysis. The structural data discussed herein is predicated on a reproducible and verifiable synthetic and crystallization protocol.

Rationale for Synthetic Route

The chosen synthesis method involves the oxidation of a readily available precursor, 4-methylpyrimidine. This approach is favored for its reliability and the straightforward purification of the final product. The protocol described by Kiegiel et al. provides a well-documented path to obtaining pyrimidine-4-carboxylic acid.[4][5]

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize pyrimidine-4-carboxylic acid and grow single crystals suitable for X-ray diffraction.

Materials:

-

4-methylpyrimidine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Step-by-Step Synthesis:

-

Prepare an aqueous solution of 4-methylpyrimidine and NaOH.

-

Prepare a separate hot (approx. 350 K) aqueous solution of potassium permanganate.

-

Add the potassium permanganate solution dropwise to the stirred 4-methylpyrimidine solution over a period of 3 hours. The controlled addition is crucial to manage the exothermic reaction and prevent side product formation.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Add a small volume of methanol to decompose any excess potassium permanganate, evidenced by the disappearance of the purple color and formation of manganese dioxide precipitate.

-

Filter the hot solution to remove the manganese dioxide solid. Wash the solid with hot water to recover any trapped product.

-

Combine the filtrate and washings and concentrate the volume.

-

Acidify the solution to a pH of 2-3 using concentrated HCl. This protonates the carboxylate, causing the less soluble pyrimidine-4-carboxylic acid to precipitate out of the solution.

-

Cool the mixture to room temperature to maximize precipitation.[4][5]

Step-by-Step Crystallization:

-

Isolate the crude pyrimidine-4-carboxylic acid precipitate.

-

Recrystallize the crude product from a mixture of water and methanol (20:1 ratio). The choice of solvent system is critical; it must be one in which the compound has moderate solubility at high temperatures and low solubility at room temperature. This allows for the slow, ordered growth of crystals upon cooling, which is essential for forming a well-defined lattice.

-

The process yields colorless, block-like single crystals suitable for diffraction analysis.[4][5]

The Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous information on molecular geometry, conformation, and intermolecular interactions.

The SCXRD Experimental Workflow

The process of analyzing a pyrimidine-4-carboxylic acid crystal follows a validated, systematic workflow. Each step is designed to ensure the collection of high-quality data, which is the bedrock of a reliable structure solution.

Caption: The standard workflow for Single-Crystal X-ray Diffraction analysis.

Causality in Experimental Choices

-

Radiation Source (Mo Kα): Molybdenum Kα radiation (λ = 0.71073 Å) is chosen for its ability to provide sufficient diffraction resolution for small organic molecules like pyrimidine-4-carboxylic acid.[5]

-

Temperature (293 K): Data collection is performed at a standard temperature.[4][5] While cryogenic temperatures are often used to reduce thermal motion, the structure of this compound is well-ordered at room temperature.

-

Structure Solution (Direct Methods): For small molecules where diffraction data is available to atomic resolution, direct methods are a powerful and routine computational approach to solving the phase problem and generating an initial structural model.[4]

-

Refinement (on F²): Refining the structural model against all measured reflection intensities (F²) is the current standard. It is statistically more robust than refining against F, as it includes all data, even weak reflections.[4][5]

Deconstructing the Architecture: Structural Insights

The analysis of the diffraction data reveals a highly ordered and elegant supramolecular architecture governed by specific, directional intermolecular forces.

Crystallographic Data Summary

The fundamental crystallographic parameters for pyrimidine-4-carboxylic acid are summarized below. This data serves as the unique fingerprint of its crystalline form.

| Parameter | Value | Source |

| Chemical Formula | C₅H₄N₂O₂ | [4][5][6] |

| Molecular Weight | 124.10 g/mol | [4][5][6] |

| Crystal System | Monoclinic | [4][5][7] |

| Space Group | P2₁/m | [5][7] |

| a | 6.0080 (12) Å | [4][5] |

| b | 6.3519 (13) Å | [4][5] |

| c | 7.4834 (15) Å | [4][5] |

| β | 112.20 (3)° | [4][5] |

| Volume (V) | 264.41 (9) ų | [4][5] |

| Z | 2 | [4][5] |

Molecular Geometry and Supramolecular Assembly

The crystal structure is not merely a collection of individual molecules; it is a precisely organized assembly. The molecule itself is planar, with both the pyrimidine ring and the attached carboxylate group lying in the same plane.[4][7] This planarity facilitates efficient packing.

The dominant interactions governing the crystal packing are hydrogen bonds and van der Waals forces.

-

Hydrogen-Bonded Chains: The most significant intermolecular interaction is a classic O—H⋯N hydrogen bond. The carboxylic acid's hydroxyl group acts as a hydrogen bond donor, while one of the pyrimidine ring's nitrogen atoms acts as an acceptor on an adjacent molecule.[4][5][7] This interaction is robust, with a donor-acceptor distance of approximately 2.660 Å.[5][7] This repeated interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the[4] crystal direction.[4][5]

-

Formation of Molecular Sheets: These hydrogen-bonded chains lie coplanar, forming two-dimensional molecular sheets.[4][5][7]

-

Sheet Stacking via van der Waals Forces: The overall three-dimensional structure is built by stacking these molecular sheets on top of one another along the b-axis. The sheets are held together by weaker van der Waals interactions, with a measured inter-sheet distance of 3.171 Å.[7]

Caption: Supramolecular assembly of pyrimidine-4-carboxylic acid.

Advanced Analysis and Implications for Drug Development

A complete structural analysis extends to computational methods and considers the broader context of solid-form science.

Hirshfeld Surface Analysis: Quantifying Interactions

While the primary interactions are clear from the crystal structure, a deeper, quantitative understanding can be achieved through Hirshfeld surface analysis. This computational tool maps the intermolecular contacts on a molecule's surface. For related pyrimidine and carboxylic acid co-crystals, Hirshfeld analysis has been instrumental in visualizing and quantifying the full spectrum of interactions, including not only the dominant O-H···N bonds but also weaker C-H···O and π-π stacking interactions that contribute to overall crystal stability.[8][9] This technique allows researchers to generate a detailed "fingerprint" of the intermolecular interactions, which is invaluable for understanding and predicting crystal packing.

Polymorphism: The Challenge of Solid Forms

Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a critical consideration in drug development. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which directly impact a drug's efficacy and safety. While no polymorphs of pyrimidine-4-carboxylic acid have been reported in the reviewed literature, its structural relatives, such as pyridine-dicarboxylic acids, are known to exhibit polymorphism.[10] This highlights the necessity for thorough solid-form screening during drug development. The established monoclinic structure (P2₁/m) represents one possible—and likely the thermodynamically most stable—form, but the potential for other forms under different crystallization conditions cannot be discounted.

Significance in Rational Drug Design

The crystal structure analysis provides an authoritative blueprint for drug design. The pyrimidine ring is a well-known bioisostere and a privileged scaffold in medicinal chemistry, capable of forming key hydrogen bonds with biological targets.[11]

-

Predictable H-Bonding: The structure confirms the role of the carboxylic acid and a ring nitrogen as robust hydrogen bond donor and acceptor sites, respectively. Medicinal chemists can leverage this knowledge to design inhibitors that mimic these interactions within an enzyme's active site.

-

Scaffold for Derivatization: Understanding the solid-state packing of this core molecule provides a baseline for predicting how substitutions on the pyrimidine ring might alter crystal packing, which in turn can influence solubility and other pharmaceutical properties.

-

Co-crystal Formation: The strong hydrogen bonding motif makes pyrimidine-4-carboxylic acid an excellent candidate for forming co-crystals with active pharmaceutical ingredients (APIs). This strategy is often used to improve the physicochemical properties of an API without altering its chemical structure.[9]

Conclusion

The crystal structure of pyrimidine-4-carboxylic acid is a testament to the principles of molecular recognition and self-assembly. Its architecture is elegantly dictated by strong, directional O—H⋯N hydrogen bonds that form planar sheets, which are then stacked via weaker van der Waals forces. This detailed structural knowledge, obtained through a rigorous and validated experimental workflow, is not merely an academic exercise. It provides chemists and drug developers with fundamental insights into the intermolecular interactions that this vital chemical scaffold can form, paving the way for the rational design of new therapeutics with improved properties and efficacy.

References

-

Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o885. [Link]

-

El-Faham, A., et al. (2016). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 21(11), 1435. [Link]

-

Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E Structure Reports Online, 69(6), o885–o885. [Link]

-

Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]

-

Barot, R. A. (n.d.). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. Medimops. [Link]

-

PubMed. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. National Center for Biotechnology Information. [Link]

-

Muregi, F. K., & Chibale, K. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4905. [Link]

-

ResearchGate. (2018). Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR. ResearchGate. [Link]

-

Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid. SRS. [Link]

-

Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid. Chem-Impex. [Link]

-

Gelbrich, T., et al. (2007). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 9(9), 758-764. [Link]

-

Al-Otaibi, J. S., et al. (2023). Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. Journal of Molecular Structure. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy pyrimidine-4-carboxylic acid | 31462-59-6 [smolecule.com]

- 8. medimops.de [medimops.de]

- 9. Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal [orgchemres.org]

- 10. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Sodium Pyrimidine-4-carboxylate in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyrimidine-4-carboxylate has emerged as a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug discovery. Its inherent structural features—a nucleophilic carboxylate and an electron-deficient pyrimidine core—offer a versatile platform for the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of this compound, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into its manipulation for the synthesis of high-value compounds.

Introduction: The Pyrimidine Scaffold and the Significance of the 4-Carboxylate Moiety

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] Its presence in nucleobases underscores its fundamental role in biological systems, making pyrimidine derivatives readily recognized and processed by cellular machinery.[1] The introduction of a carboxylate group at the 4-position of the pyrimidine ring, in the form of its sodium salt, imparts unique chemical properties that are highly advantageous for synthetic chemists.

The sodium salt form enhances the compound's solubility in polar solvents and provides a readily available nucleophile for a variety of chemical transformations. Furthermore, the electron-withdrawing nature of the pyrimidine ring influences the reactivity of the carboxylate group and the susceptibility of the ring to nucleophilic attack. This interplay of electronic effects is central to the strategic use of this compound as a synthetic intermediate. This guide will explore the practical implications of these properties in the synthesis of advanced molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 819850-18-5 | [2][3] |

| Molecular Formula | C₅H₃N₂NaO₂ | [2][3] |

| Molecular Weight | 146.07 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | [4] |

Handling and Storage: this compound is generally stable under standard laboratory conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, which could affect its reactivity and weighing accuracy. For long-term storage, refrigeration is recommended.

Core Synthetic Transformations: Leveraging the Carboxylate Functionality

The primary utility of this compound lies in the versatile reactivity of its carboxylate group. This section details the most critical transformations, providing both mechanistic insights and practical protocols.

Amide Bond Formation: The Gateway to Bioactive Carboxamides

The conversion of the carboxylate to an amide is arguably the most common and significant transformation, as the resulting pyrimidine-4-carboxamide moiety is a key pharmacophore in many drug candidates, including kinase inhibitors.[5]

Mechanistic Rationale: Direct condensation of a carboxylate salt with an amine is generally inefficient due to the low electrophilicity of the carboxylate carbon. Therefore, the reaction necessitates the use of a coupling agent to activate the carboxylate. The choice of coupling agent and reaction conditions is critical for achieving high yields and minimizing side reactions.

Workflow for Amide Coupling:

Caption: A generalized workflow for the synthesis of pyrimidine-4-carboxamides.

Experimental Protocol: Synthesis of a Generic Pyrimidine-4-carboxamide

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by the portion-wise addition of HATU (1.2 eq). The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the coupling agent.[6]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine-4-carboxamide.

Causality in Protocol Design:

-

Choice of Solvent: Anhydrous DMF is a common choice due to its ability to dissolve both the sodium salt and the coupling reagents, and its high boiling point allows for heating if necessary.[7]

-

Stoichiometry: A slight excess of the amine and coupling agent is used to ensure complete consumption of the starting carboxylate. A larger excess of the base is used to neutralize the acid byproducts of the reaction and maintain a basic environment conducive to the coupling.

-

Coupling Agent: HATU is a highly efficient coupling agent that minimizes racemization in chiral amines and often leads to high yields.[6] Other common coupling agents include PyBOP and EDC.[7]

Application in Drug Discovery: Case Study of Kinase Inhibitors

The pyrimidine-4-carboxamide scaffold is a common feature in a number of kinase inhibitors, which are a class of targeted cancer therapies. The pyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the kinase's ATP-binding site, while the substituents on the carboxamide and other positions of the pyrimidine ring can be modified to achieve selectivity and potency.

A notable example is the development of Aurora kinase inhibitors.[8][9] In the synthesis of these inhibitors, a substituted pyrimidine-4-carboxylic acid is a key intermediate. The carboxylic acid is activated and coupled with a variety of amines to explore the structure-activity relationship (SAR) and optimize the drug's properties.[8][9]

Synthetic Scheme for a Pyrimidine-Based Kinase Inhibitor Intermediate:

Caption: A simplified scheme for the synthesis of a pyrimidine-4-carboxamide intermediate for kinase inhibitors.

Advanced Synthetic Strategies

Beyond amide bond formation, this compound can be employed in other synthetic strategies, although these are less commonly reported.

Esterification

The carboxylate can be converted to an ester, which can serve as a protecting group or be further transformed. This is typically achieved by reaction with an alkyl halide in a polar aprotic solvent.

Decarboxylation

While not always a desired outcome, the decarboxylation of pyrimidine-4-carboxylic acid can occur under certain conditions, such as high temperatures.[10] This reaction can be synthetically useful if the goal is to introduce a different functional group at the 4-position via a subsequent reaction. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this transformation.

Conclusion and Future Outlook

This compound is a highly valuable and versatile synthetic intermediate. Its utility is most prominently demonstrated in the synthesis of pyrimidine-4-carboxamides, a critical structural motif in a wide array of biologically active compounds, particularly kinase inhibitors. The straightforward and high-yielding nature of the amide coupling reactions, facilitated by modern coupling agents, makes this building block an indispensable tool for medicinal chemists.

Future research in this area will likely focus on the development of novel, more efficient coupling protocols, potentially under milder or greener conditions. Furthermore, the exploration of new transformations of the carboxylate group, such as its participation in cross-coupling reactions, could further expand the synthetic utility of this important intermediate. As the demand for novel and targeted therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain at the forefront of drug discovery and development.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

-

Pyrimidine-4-Carboxylic Acid (sodium salt). Cayman Chemical.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.

-

Buy pyrimidine-4-carboxylic acid | 31462-59-6. Smolecule.

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications.

-

Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed.

-

Pyrimidine-4-carboxylic acid | 31462-59-6. J&K Scientific.

-

Pyrimidine-4-Carboxylic Acid (sodium salt) | CAS 819850-18-5. Santa Cruz Biotechnology.

-

Pyrimidine-4-carboxylic acid, Sodium salt. Bridge Organics.

-

Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate.

-

Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Cayman Chemical.

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

-

Pyrimidine synthesis. Organic Chemistry Portal.

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

-

Sodium-carboxylate coupled with amine in amide bond formation? ResearchGate.

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. ResearchGate.

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed Central.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

-

Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PubMed Central.

-

(PDF) Studies on Pyrimidine Derivatives. XLI. Amanote Research.

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. growingscience.com [growingscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy pyrimidine-4-carboxylic acid | 31462-59-6 [smolecule.com]

Spectroscopic Characterization of Sodium Pyrimidine-4-carboxylate: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for Sodium Pyrimidine-4-carboxylate, a key synthetic intermediate in pharmaceutical development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of chemical spectroscopy and supported by relevant literature, offering a comprehensive resource for scientists in medicinal chemistry and drug discovery.

Introduction

This compound (C₅H₃N₂O₂Na) is the sodium salt of pyrimidine-4-carboxylic acid.[1][2] Its structure, featuring a pyrimidine ring and a carboxylate group, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this intermediate, ensuring the reliability of subsequent synthetic steps. This guide synthesizes predictive data based on the known spectroscopy of the parent acid and related pyrimidine derivatives, providing a robust framework for its analysis.

The molecular structure of this compound is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

The ¹H NMR spectrum of the pyrimidine ring is expected to show three distinct signals corresponding to the three protons on the aromatic ring. Based on the known spectrum of the parent, pyrimidine-4-carboxylic acid, the following chemical shifts can be predicted.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~9.2 | Singlet | - |

| H6 | ~9.0 | Doublet | ~5.0 |

| H5 | ~7.8 | Doublet | ~5.0 |

Causality Behind Assignments:

-

H2: This proton is situated between two electronegative nitrogen atoms, which strongly deshield it, causing it to appear at the lowest field (highest ppm).

-

H6: This proton is adjacent to a nitrogen atom (N1), leading to a downfield shift. It is coupled to H5, resulting in a doublet.

-

H5: This proton is coupled to H6, also appearing as a doublet. Its chemical shift is more upfield compared to H2 and H6 due to its greater distance from the nitrogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct signals are expected for the five carbon atoms in the pyrimidine ring and the carboxylate group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 |

| C4 | ~165 |

| C6 | ~152 |

| C5 | ~122 |

| COO⁻ | ~170 |

Causality Behind Assignments:

-

C2, C4, C6: These carbons are directly bonded to nitrogen atoms, resulting in significant deshielding and downfield chemical shifts. C4, being attached to the electron-withdrawing carboxylate group, is expected to be further downfield.

-

C5: This carbon is the most shielded of the ring carbons, leading to a more upfield chemical shift.

-

COO⁻ (Carboxylate Carbon): Carboxylate carbons typically resonate in the 170-185 ppm range.[4]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands will be those of the pyrimidine ring and the carboxylate group.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1650-1550 | Carboxylate (COO⁻) | Asymmetric Stretching |

| ~1400-1280 | Carboxylate (COO⁻) | Symmetric Stretching |

| ~1600-1450 | Pyrimidine Ring | C=C and C=N Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

Causality Behind Assignments:

-

Carboxylate Group: The most prominent peaks in the IR spectrum will be from the carboxylate anion. Unlike a carboxylic acid which shows a broad O-H stretch and a C=O stretch around 1700 cm⁻¹, the sodium salt will exhibit two characteristic bands: a strong asymmetric stretch and a slightly weaker symmetric stretch.[5] The large separation between these two stretching frequencies is indicative of the ionic nature of the sodium salt.

-

Pyrimidine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H: The stretching vibrations of the C-H bonds on the pyrimidine ring are expected in the region above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

For this compound, electrospray ionization (ESI) is the preferred method, likely in negative ion mode to detect the pyrimidine-4-carboxylate anion.

-

Expected [M-Na]⁻ Ion: The primary ion observed in negative mode ESI-MS would be the pyrimidine-4-carboxylate anion. The calculated monoisotopic mass for C₅H₃N₂O₂⁻ is 123.0198. A high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-TOF should detect this ion with high mass accuracy, confirming the elemental composition.[6]

-

Fragmentation: Fragmentation of the pyrimidine-4-carboxylate anion might occur through the loss of CO₂ (44 Da), which would result in a fragment ion at m/z 79, corresponding to the pyrimidinyl anion.

Experimental Protocol for ESI-MS

Figure 3: General workflow for ESI-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and technically sound basis for the characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group identification capabilities of IR spectroscopy, and the molecular weight confirmation from mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations are designed to be a practical resource in a drug development and research setting, ensuring the integrity and quality of the chemical entities being synthesized.

References

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

-

PubMed Central (PMC). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available at: [Link]

-

STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available at: [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (PDF) Pyrimidine-4-carboxylic acid. Available at: [Link]

-

ACS Publications. Organic Letters Journal. Available at: [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

PubMed. FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Sodium Pyrimidine-4-carboxylate

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral to anticancer drugs.[1] Sodium pyrimidine-4-carboxylate, as a key synthetic intermediate, plays a pivotal role in the development of these pharmaceuticals.[2] Understanding the thermal stability and decomposition pathways of such intermediates is not merely an academic exercise; it is a critical component of drug development, ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the thermal behavior of this compound, offering both theoretical insights and practical methodologies for its analysis. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is indispensable for robust process development, risk assessment, and quality control.

Core Principles of Thermal Analysis: Unveiling Molecular Behavior under Thermal Stress

Thermal analysis techniques are paramount in characterizing the physicochemical properties of materials as a function of temperature. For this compound, two principal techniques provide a wealth of information: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This technique is instrumental in determining the onset of decomposition, identifying multi-stage degradation processes, and quantifying the residual mass. The choice of atmospheric conditions (e.g., inert nitrogen or reactive air) is crucial, as it can significantly influence the decomposition pathway.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[4] It is a highly sensitive method for detecting thermal events such as melting, crystallization, and decomposition, providing valuable data on the energetics of these transitions.

Anticipated Thermal Decomposition Profile of this compound

While specific experimental data for this compound is not extensively published, we can construct a scientifically sound, hypothetical decomposition pathway based on the known behavior of aromatic sodium carboxylates and pyrimidine derivatives.[3][5]

The decomposition is anticipated to be a multi-stage process. The initial stage would likely involve the decarboxylation of the sodium carboxylate group, a common thermal degradation pathway for such salts.[6][7] This would result in the formation of sodium carbonate and the release of a pyrimidine molecule. At higher temperatures, the pyrimidine ring itself is expected to fragment.

Proposed Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for this compound under inert conditions. The initial decarboxylation is followed by the fragmentation of the resulting pyrimidine ring into smaller, volatile nitrogen-containing compounds and hydrocarbons.

Experimental Workflow for Thermal Analysis

A robust and self-validating experimental protocol is essential for obtaining reliable and reproducible data. The following workflow outlines the key steps for the comprehensive thermal analysis of this compound.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the sample is homogenous and representative of the batch.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA/DSC pan (ceramic or platinum).

-

Record the initial sample mass with high precision.

-

-

Instrument Setup and Calibration:

-

Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy according to the manufacturer's guidelines.

-

Purge the instrument with the desired atmosphere (e.g., high-purity nitrogen at a flow rate of 50 mL/min) to create a stable and inert environment.

-

-

TGA Analysis:

-

Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min). A controlled heating rate is crucial for kinetic analysis.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (Tpeak), and the percentage of mass loss at each stage.

-

-

DSC Analysis:

-

Heat a separate, accurately weighed sample under the same conditions as the TGA analysis (heating rate and atmosphere).

-

Record the differential heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic or exothermic events associated with phase transitions or decomposition.

-

-

Analysis of Decomposition Products (Pyrolysis-GC-MS):

-

To identify the volatile decomposition products, couple the TGA outlet to a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Alternatively, use a dedicated pyrolyzer coupled with GC-MS.[8][9]

-

Heat the sample to specific temperatures corresponding to the decomposition stages observed in the TGA.

-

The evolved gases are separated by the GC and identified by the MS, providing crucial information for elucidating the decomposition mechanism.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the thermal analysis of this compound.

Quantitative Data Summary and Interpretation

The following table presents hypothetical, yet realistic, thermal analysis data for this compound, based on trends observed for similar aromatic sodium carboxylates and pyrimidine derivatives. This data serves as an illustrative example for what researchers might expect to find.

| Parameter | TGA | DSC |

| Decomposition Stage 1 | ||

| Onset Temperature (Tonset) | ~ 350 °C | ~ 355 °C (Endotherm) |

| Peak Temperature (Tpeak) | ~ 380 °C | ~ 385 °C |

| Mass Loss (%) | ~ 30% | - |